1-(4-Nitrophenyl)-3-phenethoxyurea
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Overview
Description
1-(4-Nitrophenyl)-3-phenethoxyurea is an organic compound characterized by the presence of a nitrophenyl group and a phenethoxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-phenethoxyurea typically involves the reaction of 4-nitrophenyl isocyanate with phenethoxyamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-3-phenethoxyurea undergoes various chemical reactions, including:
Substitution: The phenethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-(4-Aminophenyl)-3-phenethoxyurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-phenethoxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenethoxyurea moiety can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-phenylurea: Similar structure but lacks the phenethoxy group.
1-(4-Nitrophenyl)-3-ethoxyurea: Similar structure but with an ethoxy group instead of a phenethoxy group.
Uniqueness: 1-(4-Nitrophenyl)-3-phenethoxyurea is unique due to the presence of both the nitrophenyl and phenethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(2-phenylethoxy)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(16-13-6-8-14(9-7-13)18(20)21)17-22-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWXJJKTSFJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCONC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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